2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of 2-[(4-nitrophenyl)-hydrazono]-pentanedioic acid is C₁₁H₁₁N₃O₆ , with an average molecular mass of 281.224 g/mol . Its IUPAC name, (2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid , reflects the Z-configuration of the hydrazone group (–N=N–) linking the 4-nitrophenyl moiety to the glutaric acid backbone (Figure 1). The pentanedioic acid chain adopts an extended conformation, while the nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s acidity and tautomeric behavior .
Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₆ | |
| Molecular Weight | 281.224 g/mol | |
| InChI Key | Not explicitly reported | – |
| Tautomeric Forms | Keto-enol equilibrium |
Crystallographic Analysis and Conformational Isomerism
While direct crystallographic data for this compound is unavailable, analogous hydrazones, such as (E)-4-[2-(2-hydroxybenzoyl)hydrazinylidene]pentanoic acid , exhibit monoclinic crystal systems with intramolecular hydrogen bonding stabilizing the trans configuration of the hydrazone group . By extension, the title compound likely adopts a planar geometry due to conjugation between the hydrazone and nitro groups. The Z-configuration, confirmed by the InChI string in , suggests steric hindrance between the phenyl ring and the pentanedioic acid chain, which may limit rotational freedom.
Comparative Analysis with Related Hydrazono Derivatives
Compared to 4-nitrophenyl valerate (C₁₁H₁₃NO₄), an ester derivative lacking the hydrazone group, the title compound demonstrates enhanced polarity and hydrogen-bonding capacity due to its carboxylic acid and hydrazone functionalities . Similarly, 4-nitrophenylhydrazine hydrochloride (C₆H₈ClN₃O₂), a precursor in hydrazone synthesis, lacks the dicarboxylic acid chain but shares the nitro-substituted phenylhydrazine motif, underscoring the structural versatility of nitroarylhydrazines in forming stable conjugates .
Comparative Physicochemical Properties
Tautomeric Equilibrium Studies in Solution Phase
Hydrazones typically exhibit keto-enol tautomerism, influenced by solvent polarity and pH. For the title compound, the enol form is stabilized by intramolecular hydrogen bonding between the hydrazone’s NH group and the adjacent carbonyl oxygen of the glutaric acid chain (Figure 2) . In polar protic solvents (e.g., water or ethanol), the keto form predominates due to solvation effects, while nonpolar solvents favor the enol tautomer. Spectroscopic studies of related compounds suggest a tautomeric equilibrium constant (Kₜ) of ~1.2–1.5 in dimethyl sulfoxide, indicating moderate enol stabilization .
Properties
Molecular Formula |
C11H11N3O6 |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H11N3O6/c15-10(16)6-5-9(11(17)18)13-12-7-1-3-8(4-2-7)14(19)20/h1-4,12H,5-6H2,(H,15,16)(H,17,18)/b13-9- |
InChI Key |
JCSHJOVLJPJVLY-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/CCC(=O)O)\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=C(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
Reacting 2-ketopentanedioic acid with 4-nitrophenylhydrazine in acidic medium facilitates hydrazone linkage formation. The US patent US4242524A highlights the use of DMSO as a solvent for similar carboxylation reactions, which could stabilize intermediates here:
Optimized Parameters :
-
Molar Ratio : 1:1.2 (keto-acid : hydrazine)
-
Temperature : 25–30°C
-
Reaction Time : 4–6 hours
-
Workup : Acidification to pH 2–3, followed by filtration
Alternative Route via Cyanoacetate Intermediates
The Chinese patent CN101805265A describes nitration and substitution reactions using ethyl cyanoacetate , which could be adapted to introduce the hydrazone group. For example:
-
Nitrate 4-substituted halobenzene to form 2-nitro-4-substituted nitrobenzene.
-
Substitute with ethyl cyanoacetate under alkaline conditions.
-
Hydrolyze the nitrile to the carboxylic acid.
Adapting this, a modified pathway might involve:
Analytical Data and Characterization
Table 1: Comparative Reaction Conditions and Yields
Spectral Characterization
-
IR (KBr, cm⁻¹) : 1700 (C=O, carboxylic acid), 1600 (C=N, hydrazone), 1520 (NO₂ asymmetric stretch).
-
¹H-NMR (DMSO-d₆) : δ 12.6 (br, 2H, COOH), 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 2.5–2.7 (m, 4H, CH₂), 2.1 (t, 1H, CH).
Challenges and Optimization
-
Low Solubility : The dicarboxylic acid structure necessitates polar solvents (e.g., DMSO, DMF) for reactions, complicating purification.
-
Byproduct Formation : Competing reactions at the keto group may produce Schiff bases or dimerized products.
-
Yield Improvement : Stepwise protection of carboxylic acid groups (e.g., esterification) could enhance reactivity.
Industrial Scalability Considerations
The Chinese patent emphasizes simplified purification (filtration, extraction) and avoidance of anhydrous conditions, which align with scalable production. For the target compound:
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Reagent in Organic Synthesis
The compound serves as a crucial reagent in organic synthesis, facilitating the formation of more complex molecules. Its hydrazono group allows for nucleophilic substitution reactions, which are essential in creating diverse chemical structures. Additionally, it can be oxidized to form nitroso derivatives or reduced to amino derivatives, expanding its utility in synthetic chemistry.
Preparation Methods
The synthesis typically involves the reaction of 4-nitroaniline with glutaric acid under acidic or basic conditions to form an intermediate hydrazone, which is then oxidized to yield the final product. This method can be scaled for industrial production using continuous flow reactors to ensure consistent quality and yield.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid exhibits potential antimicrobial and anticancer activities. The nitro group can be reduced to reactive intermediates that interact with cellular components, potentially leading to cell death in cancerous tissues. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a similar mechanism may apply here .
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly those designed for targeted cancer therapy. Its pH-sensitive properties allow it to release therapeutic agents in response to the acidic environment of tumor tissues. For instance, hydrazone linkages can be utilized in nanoparticles that release encapsulated drugs upon reaching the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is used in the production of dyes and pigments. The ability to modify its structure through various chemical reactions makes it valuable for creating colorants with specific properties tailored to different applications.
Case Study 1: Drug Delivery System Development
A study demonstrated the effectiveness of a pH-sensitive nanoparticle system utilizing hydrazone bonds for drug delivery. The nanoparticles were designed to release doxorubicin selectively in acidic tumor environments, significantly enhancing the drug's cytotoxic effects on cancer cells while reducing side effects associated with conventional chemotherapy .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound showed promising activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazono group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-[(4-Chloro-2-nitrophenyl)-hydrazono]-pentanedioic acid, dimethyl ester (CAS 143263-50-7)
- Substituents : 4-Chloro-2-nitro-phenyl.
- Molecular Formula : C₁₃H₁₄ClN₃O₆ (MW: 343.72 g/mol).
- Key Differences :
(Z)-2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)-pentanedioic acid
- Substituents : 3-Chloro-5-(trifluoromethyl)-pyridin-2-yl.
- Molecular Formula : C₁₂H₉ClF₃N₃O₄ (MW: 357.67 g/mol).
- Trifluoromethyl group enhances lipophilicity, affecting bioavailability. Status: Discontinued due to synthesis challenges or toxicity concerns .
2-[(2,4-Dinitrophenyl)-hydrazono]-pentanedioic acid (CAS 1237-47-4)
Functional Group Modifications
2-[(Z)-(Formylimino)amino]-pentanedioic acid
- Substituents : Formyl group on the hydrazone.
- Molecular Formula : C₆H₇N₃O₅ (MW: 201.14 g/mol).
- Key Differences :
Valylglutamic acid (CAS 3062-07-5)
- Structure : Dipeptide derivative of glutamic acid.
- Molecular Formula : C₁₀H₁₈N₂O₅ (MW: 246.26 g/mol).
- Key Differences: Amino acid side chain replaces hydrazone, enabling peptide bond formation. Applications in metabolic studies and protein synthesis .
Biological Activity
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid, a compound featuring a nitrophenyl hydrazone moiety, has garnered attention due to its diverse biological activities. The nitro group in organic compounds often contributes significantly to their pharmacological properties, making them valuable in medicinal chemistry. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure
The compound can be represented as follows:
where the structure includes a pentanedioic acid backbone with a 4-nitrophenyl hydrazone substituent.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various microorganisms. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.
- Case Study : A study demonstrated that derivatives of nitrophenyl hydrazones showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
2. Antitumor Activity
Compounds with nitrophenyl groups have been investigated for their potential as anticancer agents. The mechanism typically involves the induction of apoptosis in cancer cells through DNA damage and the generation of reactive oxygen species.
- Research Findings : In vitro studies reported that similar hydrazone derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective proliferation inhibition .
3. Anti-inflammatory Activity
Nitro compounds can also modulate inflammatory responses. They may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
- Mechanism : The presence of the nitro group enhances interactions with inflammatory mediators, potentially leading to reduced production of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
